Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have been found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a heterocyclic compound with a five-membered ring containing a sulfur and a nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis of Fused Nitrogen Heterocycles
Research has demonstrated the utility of trifluoromethyl groups and related structures in synthesizing fused nitrogen heterocycles, which are crucial in the development of new pharmacologically active compounds. For instance, studies have shown that radical cyclization techniques can be used to generate compounds with a trifluoromethyl group at a bridgehead position adjacent to nitrogen, offering potential pathways for developing novel therapeutic agents (T. Okano, T. Sakaida, & S. Eguchi*, 1996).
Novel Multicomponent Reactions
The exploration of multicomponent reactions involving isocyanides and azides has led to the development of various substituted methanone oximes. These reactions facilitate the synthesis of heterocyclic compounds in a single synthetic step, highlighting the potential for rapid and efficient generation of complex molecules for further research applications (Mariateresa Giustiniano et al., 2017).
Discovery of Novel Catalytic Processes
Investigations into oxetane-containing compounds have revealed enzymes that catalyze the biotransformation of the oxetane moiety, offering insights into novel catalytic processes. This research could pave the way for the design of more stable and efficacious drug candidates by exploiting the unique properties of oxetane and similar moieties (Xue-Qing Li et al., 2016).
Development of Antimicrobial Agents
The synthesis of benzothiazole derivatives and their evaluation for antimicrobial properties represents another significant area of research. Compounds synthesized through innovative methods have shown potential as antimicrobial agents, suggesting the value of such chemical structures in developing treatments against resistant bacterial strains (E. Hussein et al., 2020).
Antioxidant Properties and Enzyme Inhibition
Novel thiazole derivatives have been synthesized and screened for their antioxidant properties and enzyme inhibition capabilities. This research suggests the potential therapeutic applications of compounds with specific substituents for managing oxidative stress-related disorders and inhibiting enzymes involved in disease pathogenesis (V. Jaishree et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to induce cell apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used in the synthesis of a compound can impact its properties . .
Properties
IUPAC Name |
cyclopentyl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-6-3-7-13-14(12)21-16(25-13)24-11-8-22(9-11)15(23)10-4-1-2-5-10/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXPYAKHOTDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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